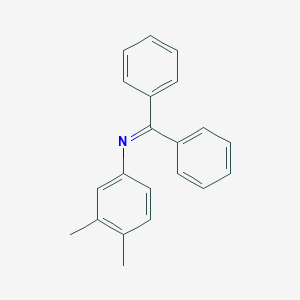
N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine: is an organic compound that belongs to the class of imines It is characterized by the presence of a diphenylmethylidene group attached to a 3,4-dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine typically involves the condensation reaction between benzophenone and 3,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s imine group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- N-(diphenylmethylidene)-aniline
- N-(diphenylmethylidene)-2,4-dimethylaniline
- N-(diphenylmethylidene)-3,5-dimethylaniline
Comparison: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is unique due to the presence of methyl groups at the 3 and 4 positions of the aniline ring. This structural feature can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C21H19N |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C21H19N/c1-16-13-14-20(15-17(16)2)22-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clé InChI |
RDNIIPSNZFKQMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canonique |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















